molecular formula C23H28N2O5 B153716 Z-Phe-Leu-OH CAS No. 4313-73-9

Z-Phe-Leu-OH

Cat. No. B153716
CAS RN: 4313-73-9
M. Wt: 412.5 g/mol
InChI Key: IBOXOGVHBFUSFH-PMACEKPBSA-N
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Description

Conformations of Z-Phe-Leu-OH

Synthesis Analysis The synthesis of peptides containing Z-alpha,beta-dehydroleucine (delta ZLeu) has been explored, particularly focusing on tripeptides like Boc-Pro-delta ZLeu-Gly-NHEt and Boc-Pro-delta ZPhe-Gly-NHEt. These peptides were synthesized and their solution conformations were investigated using high-resolution 1H NMR and IR spectroscopy. The studies revealed that delta ZLeu, similar to delta ZPhe, exhibits a strong tendency to stabilize folded Type II beta-turn conformations when it is present at the i + 2 position in the peptide sequence .

Molecular Structure Analysis The molecular structure of Z-Phe-Leu-OH can be inferred from the conformational studies of related peptides. The presence of delta ZLeu or delta ZPhe in the peptide sequence promotes the formation of Type II beta-turns, which are secondary structures in peptides and proteins. These turns are characterized by a 180-degree turn involving four amino acid residues, which helps in stabilizing the overall peptide structure .

Chemical Reactions Analysis While the provided papers do not directly discuss the chemical reactions of Z-Phe-Leu-OH, the synthesis of related peptides suggests that Z-Phe-Leu-OH could undergo similar reactions. For instance, the formation of Type II beta-turns in peptides can influence their reactivity and interaction with other molecules, potentially affecting processes like protein folding, recognition, and binding .

Physical and Chemical Properties Analysis The physical and chemical properties of Z-Phe-Leu-OH can be partially deduced from the structural characterization of related compounds. For example, the synthesis of Zn(O3PCH2OH) demonstrates the formation of a microporous structure with channels, which is a result of the coordination between zinc atoms and the oxygen atoms of the phosphonate group. This indicates that the presence of zinc and phosphonate groups can lead to the formation of complex structures with unique physical properties . Additionally, the synthesis of ZnO nanoparticles at different pH values shows that the particle size and optical properties such as band gaps can vary significantly, suggesting that the physical and chemical properties of Z-Phe-Leu-OH could also be influenced by the conditions under which it is synthesized .

Scientific Research Applications

Antagonism toward Formyl-Peptide Receptors

Z-Phe-Leu-OH analogues demonstrate significant biological action by antagonizing formyl-peptide receptors in human neutrophils. Studies have shown that certain analogues of Z-Phe-Leu-OH are more active antagonists compared to their reference counterparts. These peptides inhibit superoxide anion production and lysozyme release more efficaciously than neutrophil chemotaxis, indicating their potential in therapeutic applications related to immune responses and inflammation (Dalpiaz et al., 2002).

Chemotactic Peptide Analog Research

Z-Phe-Leu-OH derivatives have been synthesized to evaluate the effects of substitutions on activity and conformation in chemotactic peptides. These derivatives exhibit high biological activity, like stimulating superoxide production by rabbit neutrophils. NMR analysis of these analogs has provided insights into their solution conformation, contributing to our understanding of peptide structure-function relationships (Chauhan et al., 1988).

Role in Zinc Finger Motif

Z-Phe-Leu-OH is crucial in the structural integrity of the zinc finger motif, a common protein domain. The substitution of phenylalanine (Phe) in this motif with leucine (Leu) significantly alters the protein's stability and interaction with DNA. Understanding these interactions has implications in genetic regulation and protein design (Jasanoff & Weiss, 1993).

Photocatalytic Hydrogen Evolution

Z-Phe-Leu-OH is associated with photocatalytic hydrogen evolution (PHE), particularly in the construction of Z-scheme photocatalysts. Research has shown that certain composites involving Z-Phe-Leu-OH-related structures demonstrate superior PHE rates, indicating potential in renewable energy applications (Gao et al., 2019).

Controlled Self-Assembly of Modified Amino Acids

Carbobenzoxyphenylalanine (Z-Phe-OH) and related compounds have been studied for their self-assembly properties, forming well-defined morphologies like fibers and spherical structures. These studies are crucial for the development of novel materials with applications in various industries (Gour et al., 2021).

Safety And Hazards

When handling Z-Phe-Leu-OH, avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOXOGVHBFUSFH-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-Leu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Z Pravda, K Poduška, K Blaha - Collection of Czechoslovak …, 1964 - cccc.uochb.cas.cz
From the mixture of diastereomers prepared by condensation of benzyloxycarbonyl-DL-phenylalanine with L-leucine methyl ester, benzyloxycarbonyl-D-phenylalanyl-L-leucine methyl …
Number of citations: 54 cccc.uochb.cas.cz
M Makino, T Sahara, N Morita, H Ueno - Journal of biological …, 2014 - jstage.jst.go.jp
… The activity toward Z-Phe-LeuOH was determined by … lower hydrolase activities toward ZPhe-Leu-OH and BTpNA (… lose their peptidase activities toward Z-Phe-Leu-OH by half than that …
Number of citations: 2 www.jstage.jst.go.jp
M Makino, T Sahara, N Morita, H Ueno - FEBS Open bio, 2019 - Wiley Online Library
… release rate of l-leucine from Z-Phe-Leu-OH, and anilidase activity was determined by … Z-Phe-Leu-OHa … Enzyme reaction was performed with 1 mm Z-Phe-Leu-OH at pH 7.0 and room …
Number of citations: 5 febs.onlinelibrary.wiley.com
YV MITIN - International Journal of Peptide and Protein …, 1996 - Wiley Online Library
… The ethylacetate was evaporated, and chromatographically homogeneous Z-Phe-Leu-OH was obtained with a yield of 0.37 g (go%), mp 140142 'C (from EtOAc + heptaiie) [lit. mp 141…
Number of citations: 12 onlinelibrary.wiley.com
H Shimizu, H Ueno, R Hayashi - Bioscience, biotechnology, and …, 1999 - jstage.jst.go.jp
… Activities were monitored at 410 nm for the hydrolysis of 0.3 mM BTp— NA at 37C, at 570 nm for the increase in ninhydrin color on the hydrolysis of 0.2 mM Z-Phe—Leu-OH at 25C, or at …
Number of citations: 16 www.jstage.jst.go.jp
H Schröder, GA Strohmeier, M Leypold… - Advanced Synthesis …, 2013 - Wiley Online Library
The C‐terminal activation of peptides as prerequisite for the formation or ligation of peptide fragments is often associated with the problem of epimerization. We report that ruthenium‐…
Number of citations: 33 onlinelibrary.wiley.com
R Patiño-Molina, M Martín-Martínez, R Herranz… - Letters in Peptide …, 2000 - Springer
β-Keto esters derived from dipeptides areprepared by application of common methodologiesemployed for the synthesis of amino acid-derivedβ-keto esters; however, …
Number of citations: 10 link.springer.com
NLEO BENOITON, Y LEE, B LIBEREK… - … Journal of Peptide …, 1988 - Wiley Online Library
The separations by reversed phase high‐performance liquid chromatography on a μBondapak‐C 18 column of 53 epimeric N‐substituted di‐, tri‐ and tetrapeptide acids and esters …
Number of citations: 22 onlinelibrary.wiley.com
M Szücs, S Benyhe, A Borsodi, M Wollemann… - Life Sciences, 1983 - Elsevier
… Synthesi s of DALECK: The benzyloxycarbonyl
Number of citations: 28 www.sciencedirect.com
A Könnecke, S Dettlaff, HD Jakubke - Monatshefte für Chemie/Chemical …, 1982 - Springer
… Under the reaction conditions applied, repeated formation of acyl-enzymes from the dipeptide acids Z-Leu-Phe-OH and Z-Phe-LeuOH formed by hydrolysis will be very slow, ie the …
Number of citations: 0 link.springer.com

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